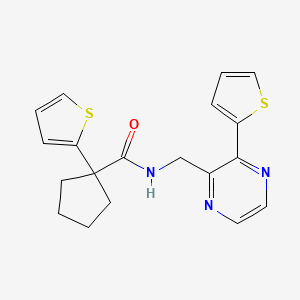

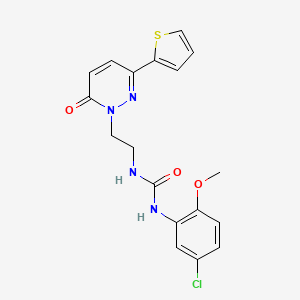

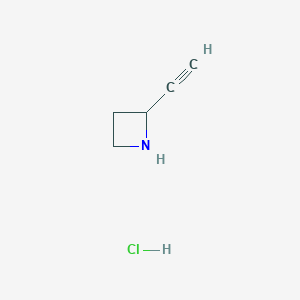

![molecular formula C16H17N7O B2795989 6-环丙基-2-[(1-{[1,2,4]三唑并[4,3-b]吡啶-6-基}氮杂环丁-3-基)甲基]-2,3-二氢吡啶-3-酮 CAS No. 2195875-31-9](/img/structure/B2795989.png)

6-环丙基-2-[(1-{[1,2,4]三唑并[4,3-b]吡啶-6-基}氮杂环丁-3-基)甲基]-2,3-二氢吡啶-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “6-Cyclopropyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one” belongs to a class of compounds known as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are of prime importance due to their extensive therapeutic uses . They are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives involves several synthetic strategies . For instance, Foroughifar et al. reported an efficient route for the synthesis of these derivatives by treating Schiff’s bases, obtained by reaction of 5-substituted 4-amino-1,2,4-triazole-3-thiols with appropriate benzaldehydes in acetic acid, with ethyl chloroacetate .Molecular Structure Analysis

The structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is characterized by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This core structure can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives typically involve the reaction of 5-substituted 4-amino-1,2,4-triazole-3-thiols with appropriate benzaldehydes in acetic acid, followed by treatment with ethyl chloroacetate .科学研究应用

合成及抗哮喘活性

新型([1,2,4]三唑并[1,5-b]哒嗪-6-基)氧烷基磺酰胺被合成并评估其抑制豚鼠血小板活化因子(PAF)诱导的支气管收缩的能力,表明在治疗哮喘和其他呼吸系统疾病方面具有潜在价值。具有特定侧链修饰的化合物表现出优异的抗哮喘活性,阐明了该系列中的构效关系(M. Kuwahara et al., 1997)。

抗增殖活性

对[1,2,4]三唑并[4,3-b]哒嗪-6-氧基衍生物的研究强调了它们抑制内皮细胞和肿瘤细胞增殖的能力,而没有保留苯甲胺化合物的凝血酶抑制和纤维蛋白原受体拮抗活性。这表明在化学结构修饰后生物活性发生了转变,表明在癌症治疗中的应用(M. Ilić et al., 2011)。

反应性研究

涉及甲基(3,6-二氯哒嗪-4-基)乙酸酯的研究探索了亲核取代反应,提供了对类似化合物反应性的见解以及开发相关杂环新合成途径的潜力(G. Adembri et al., 1976)。

结构分析和DFT计算

对6-氯-3-[(4-氯-3-甲基苯氧基)甲基][1,2,4]三唑并[4,3-b]哒嗪的研究突出了杂环化合物在药物化学中的重要性。该化合物使用各种光谱技术合成和表征,并通过XRD技术确认其结构。进行DFT计算以匹配理论值和实验值,提供分子相互作用和稳定性的详细分析(Hamdi Hamid Sallam et al., 2021)。

抗糖尿病药物开发

合成和评估三唑-哒嗪-6-基取代哌嗪对二肽基肽酶-4 (DPP-4) 抑制的潜力展示了它们作为抗糖尿病药物的潜力。这项研究强调了此类化合物在调节血糖水平和治疗糖尿病方面的治疗潜力(B. Bindu et al., 2019)。

未来方向

The future directions for research on 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines could involve the development of new synthetic approaches, exploration of their diverse pharmacological activities, and the design and development of new target-oriented drugs for the treatment of multifunctional diseases .

作用机制

Target of Action

The primary target of this compound is related to the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold , which is known for its diverse pharmacological activities . This scaffold is known to interact with a variety of targets, including enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Mode of Action

The compound’s interaction with its targets is likely due to its ability to form specific interactions with different target receptors . This is facilitated by the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core .

Biochemical Pathways

The affected pathways are likely to be those associated with the enzymes that the compound targets. For instance, carbonic anhydrase is involved in maintaining acid-base balance in the body, cholinesterase is involved in nerve impulse transmission, and aromatase is involved in the biosynthesis of estrogens . The downstream effects of these interactions would depend on the specific enzyme being targeted and the physiological context.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific target and pathway being affected. For instance, inhibition of carbonic anhydrase could affect pH regulation, while inhibition of aromatase could affect estrogen levels .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s ability to form hydrogen bonds could be influenced by the pH of the environment .

属性

IUPAC Name |

6-cyclopropyl-2-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N7O/c24-16-6-3-13(12-1-2-12)19-22(16)9-11-7-21(8-11)15-5-4-14-18-17-10-23(14)20-15/h3-6,10-12H,1-2,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZNGVYERAZVHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)C4=NN5C=NN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

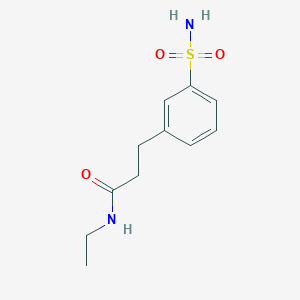

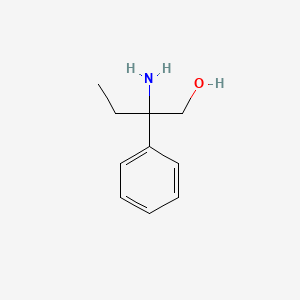

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2795919.png)

![3-methoxy-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2795924.png)

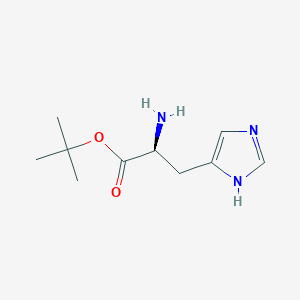

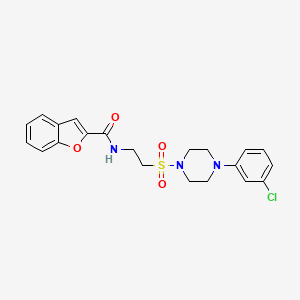

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2795926.png)

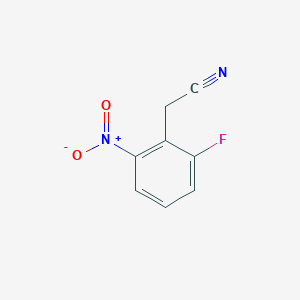

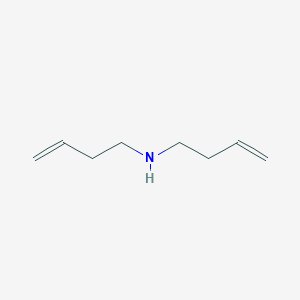

![2-chloro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2795927.png)

![N-(2,3-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2795928.png)